molecular formula C6H14Cl2N2O2 B2533674 (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride CAS No. 92418-36-5

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride

Cat. No.: B2533674
CAS No.: 92418-36-5
M. Wt: 217.09
InChI Key: VOSJFOCIQDMNOQ-LFGVUSOASA-N
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Description

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride is a chiral bicyclic diamine salt derived from isohexide scaffolds. Its structure features two fused tetrahydrofuran rings with stereochemical configurations at positions 3S, 3aR, 6S, and 6aR, forming a rigid, non-planar framework. The dihydrochloride form enhances solubility and stability, making it suitable for synthetic applications in pharmaceuticals and chiral materials . This compound is synthesized via reactions involving diamines and phosphazene intermediates under controlled conditions, followed by purification via column chromatography .

Properties

IUPAC Name

(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-3-1-9-6-4(8)2-10-5(3)6;;/h3-6H,1-2,7-8H2;2*1H/t3-,4-,5+,6+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSJFOCIQDMNOQ-LFGVUSOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a furan derivative and an amine source, followed by cyclization and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its amine groups allow it to form hydrogen bonds and interact with proteins and nucleic acids, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in functional groups, stereochemistry, and applications. Key comparisons include:

Compound Name Structural Features Molecular Weight Functional Groups Applications References
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride Bicyclic diamine; stereochemical rigidity 230.11 (free base) Amine (-NH2), hydrochloride salt Chiral building block for organocatalysts, pharmaceuticals
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid Bicyclic dicarboxylic acid 202.16 Carboxylic acid (-COOH) Polyester synthesis, polymer precursors
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide) Bicyclic diol; diastereomeric configuration 146.14 Hydroxyl (-OH) Biodegradable polymers, organocatalysts
N,N′-((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)bis(3,5-dimethoxybenzamide) Amide-functionalized derivative ~475.45 Amide (-CONH2), methoxy (-OCH3) Chiral solvating agents for NMR enantiodiscrimination
1,1′-((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) Thiourea-functionalized derivative ~638.50 Thiourea (-NHCSNH-), CF3 groups Chiral recognition in supramolecular chemistry

Stereochemical and Reactivity Differences

  • Stereochemical Rigidity : The target compound’s (3S,3aR,6S,6aR) configuration contrasts with isosorbide’s (3R,3aR,6S,6aR) diastereomer, altering hydrogen-bonding patterns and solubility. Isosorbide’s diol groups enable esterification for polymers, while the diamine dihydrochloride’s amine groups facilitate nucleophilic reactions .
  • Functional Group Reactivity : The dicarboxylic acid derivative (C8H10O6) is a precursor for polyesters via melt polymerization, whereas the dihydrochloride’s amine groups allow for thiourea or urea derivatization, enhancing chiral discrimination capabilities .

Biological Activity

The compound (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride (CAS Number: 1187927-01-0) is a bicyclic amine that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2Cl2C_6H_{10}N_2Cl_2 with a molecular weight of approximately 195.06 g/mol. The structure features a hexahydrofurofuran core with two amine groups, which may contribute to its reactivity and biological interactions.

PropertyValue
CAS Number1187927-01-0
Molecular FormulaC₆H₁₀N₂Cl₂
Molecular Weight195.06 g/mol
PurityTypically ≥ 95%

Antiviral Properties

Recent studies have indicated that compounds related to hexahydrofuro[3,2-b]furan structures exhibit promising antiviral activity. For instance, derivatives of hexahydrofuro[2,3-b]furan have been shown to act as inhibitors of the HIV-1 protease enzyme. The structural similarity suggests that this compound could also possess similar properties.

The proposed mechanism of action for hexahydrofurofuran derivatives involves the inhibition of viral replication through interference with proteolytic enzymes essential for viral maturation. This inhibition can lead to a decrease in viral load and improved outcomes in infected individuals.

Case Studies

  • HIV Protease Inhibition : A study demonstrated that analogs of hexahydrofurofuran derivatives inhibited HIV protease with high selectivity and potency. The synthesis involved enantioselective methods yielding compounds that showed significant antiviral activity in vitro .
  • Antitumor Activity : Another investigation into the biological effects of similar compounds revealed potential antitumor properties. In vitro assays indicated that these compounds could induce apoptosis in cancer cell lines through caspase activation pathways.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the toxicity profiles associated with this compound. Preliminary toxicity assessments suggest moderate toxicity in certain cell lines; however, further studies are needed to establish a comprehensive safety profile.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available sugar derivatives. The key steps include:

  • Formation of the Furan Ring : Utilizing Lewis acid catalysis to facilitate cyclization reactions.
  • Amine Functionalization : Introducing amine groups through reductive amination or direct amination techniques.
  • Dihydrochloride Salt Formation : Converting the free base into its dihydrochloride salt for enhanced solubility and stability.

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